![molecular formula C6H10N2 B1297566 1H-Imidazole, 1-ethyl-4-methyl CAS No. 144748-24-3](/img/structure/B1297566.png)
1H-Imidazole, 1-ethyl-4-methyl
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Overview
Description
1H-Imidazole, 1-ethyl-4-methyl is a derivative of imidazole. It has a molecular formula of C6H10N2 and a molecular weight of 110.1570 . Imidazole is a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds .
Synthesis Analysis
Imidazole derivatives can be synthesized using various methods. One common method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine . There are also protocols that provide 1,4,5-trisubstituted and 1,4-/4,5-disubstituted imidazoles regioselectively in a single pot from aryl-substituted tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from virtually any aldehyde and amine .Molecular Structure Analysis
The molecular structure of 1H-Imidazole, 1-ethyl-4-methyl is available as a 2D Mol file or as a computed 3D SD file . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1H-Imidazole, 1-ethyl-4-methyl has a molecular weight of 110.1570 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Scientific Research Applications
Pharmaceuticals
“1H-Imidazole, 1-ethyl-4-methyl” serves as a synthetic intermediate in pharmaceuticals. It is utilized as a building block for active ingredients in various drugs. For example, it has been used in the synthesis of compounds evaluated for their antihypertensive potential .
Agrochemicals
This compound is also employed as an intermediate in the production of agrochemicals. It contributes to the development of active ingredients used in agricultural products that protect crops from pests and diseases .
Dyes
In the dye industry, “1H-Imidazole, 1-ethyl-4-methyl” is used as an intermediate for creating pigments. These pigments are then utilized in various dyes for coloring textiles and other materials .
Textile Auxiliaries
The compound finds application in textile auxiliaries, which are chemicals used to enhance the quality and functionality of textiles during processing and manufacturing .
Epoxy Curing
“1H-Imidazole, 1-ethyl-4-methyl” is involved in epoxy curing processes. It acts as a curing agent that helps in hardening and setting epoxy resins, which are used in coatings, adhesives, and composite materials .
Organic Synthesis
It serves as a versatile building block in organic synthesis, contributing to the creation of various organic chemicals through multicomponent reactions and other synthetic methods .
Safety and Hazards
While specific safety and hazard information for 1H-Imidazole, 1-ethyl-4-methyl is not available, it is generally recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling imidazole derivatives . Personal protective equipment should be used, and adequate ventilation should be ensured .
Mechanism of Action
Target of Action
1H-Imidazole, 1-ethyl-4-methyl is a type of imidazole, a five-membered heterocyclic compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications . .
Mode of Action
Imidazoles in general have been known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes due to their versatile nature .
Pharmacokinetics
Imidazoles are generally known to be highly soluble in water and other polar solvents, which can impact their bioavailability .
Result of Action
properties
IUPAC Name |
1-ethyl-4-methylimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-3-8-4-6(2)7-5-8/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZUHDMMANYKMX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(N=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30336147 |
Source
|
Record name | 1H-Imidazole, 1-ethyl-4-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-methyl-1h-imidazole | |
CAS RN |
144748-24-3 |
Source
|
Record name | 1H-Imidazole, 1-ethyl-4-methyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30336147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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